A 286982 A 286982 A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1; IC50 = 35 nM). It inhibits adhesion of JY-8 cells to ICAM-1-coated microtiter plates (IC50 = 44 nM).
Potent inhibitor of the LFA-1/ICAM-1 interaction
A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1.
Brand Name: Vulcanchem
CAS No.: 280749-17-9
VCID: VC0516503
InChI: InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+
SMILES: CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Molecular Formula: C24H27N3O4S
Molecular Weight: 453.6 g/mol

A 286982

CAS No.: 280749-17-9

Cat. No.: VC0516503

Molecular Formula: C24H27N3O4S

Molecular Weight: 453.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

A 286982 - 280749-17-9

Specification

Description A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1; IC50 = 35 nM). It inhibits adhesion of JY-8 cells to ICAM-1-coated microtiter plates (IC50 = 44 nM).
Potent inhibitor of the LFA-1/ICAM-1 interaction
A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1.
CAS No. 280749-17-9
Molecular Formula C24H27N3O4S
Molecular Weight 453.6 g/mol
IUPAC Name (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one
Standard InChI InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+
Standard InChI Key HTGGAYLWTDOFDK-PKNBQFBNSA-N
Isomeric SMILES CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
SMILES CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Canonical SMILES CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Appearance Solid powder

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